molecular formula C8H16ClNS B2494924 (1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride CAS No. 2470279-93-5

(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride

Cat. No. B2494924
CAS RN: 2470279-93-5
M. Wt: 193.73
InChI Key: KIWJRNORRHIIHK-AYNSSBQOSA-N
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Description

Synthesis Analysis

The synthesis of related thiabicyclo nonanes involves complex organic reactions, including Mannich type condensations and reductions under specific conditions. For example, Zisman et al. (1989) described the synthesis of a similar compound through a process involving acetic acid, benzylamine, paraformaldehyde, and concentrated HCl, followed by reduction under Wolff-Kishner conditions and treatment with perchloric acid (Zisman et al., 1989). This synthesis pathway highlights the complex steps and conditions required to produce thiabicyclo nonane derivatives.

Molecular Structure Analysis

Molecular structure analysis of thiabicyclo nonane derivatives has been conducted using various spectroscopic techniques. Fernández et al. (1995) conducted a structural and conformational study using IR, 1H, and 13C NMR spectroscopy, and X-ray diffraction, providing insights into the chair-chair conformation and equatorial positioning of substituents in similar compounds (Fernández et al., 1995).

Chemical Reactions and Properties

The thiabicyclo nonane scaffold serves as a versatile platform for further chemical modifications, such as nucleophilic substitution reactions facilitated by neighboring-group participation by the sulfur atom, as explored by Díaz et al. (2006). This work demonstrates the high yields and purity of the products obtained through simple extraction and washing protocols, highlighting the compound's chemical reactivity and utility in organic synthesis (Díaz et al., 2006).

Physical Properties Analysis

Physical properties, such as melting points and spectral data, are crucial for confirming the structure of synthesized compounds. The specific activities, melting points, and spectral characteristics of thiabicyclo nonane derivatives provide essential data for their identification and characterization, as detailed in the synthesis of related compounds (Zisman et al., 1989).

properties

IUPAC Name

(1R,5S)-3-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c9-8-2-6-1-7(3-8)5-10-4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWJRNORRHIIHK-PAFGHYSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CSC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1CSC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride

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